molecular formula C45H74O17 B1230463 Osladin CAS No. 33650-66-7

Osladin

Cat. No.: B1230463
CAS No.: 33650-66-7
M. Wt: 887.1 g/mol
InChI Key: QZOALWMSYRBZSA-PDSBIMDKSA-N
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Description

The compound Osladin is a complex organic molecule with multiple chiral centers and a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the formation of the core cyclopenta[a]phenanthrene structure, followed by the sequential addition of the various sugar moieties. Key steps in the synthesis include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reaction.

    Glycosylation Reactions: The addition of the sugar moieties is achieved through glycosylation reactions, which require the use of glycosyl donors and acceptors under acidic or basic conditions.

    Hydroxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ketone group in the cyclopenta[a]phenanthrene core can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism of action can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **Osladin analogs
  • **Other glycosylated cyclopenta[a]phenanthrene derivatives

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple sugar moieties, which confer distinct biological and chemical properties. Its complex structure allows for a wide range of interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

33650-66-7

Molecular Formula

C45H74O17

Molecular Weight

887.1 g/mol

IUPAC Name

(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C45H74O17/c1-18-7-10-29(59-40(18)62-42-38(55)35(52)32(49)21(4)57-42)19(2)24-8-9-25-23-16-28(47)27-15-22(11-13-45(27,6)26(23)12-14-44(24,25)5)58-43-39(36(53)33(50)30(17-46)60-43)61-41-37(54)34(51)31(48)20(3)56-41/h18-27,29-43,46,48-55H,7-17H2,1-6H3/t18-,19-,20-,21-,22+,23+,24?,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44+,45+/m0/s1

InChI Key

QZOALWMSYRBZSA-PDSBIMDKSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)[C@@H](C)C3CC[C@H]4[C@@]3(CC[C@@H]5[C@@H]4CC(=O)[C@H]6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C

SMILES

CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

Canonical SMILES

CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

Synonyms

osladin

Origin of Product

United States

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